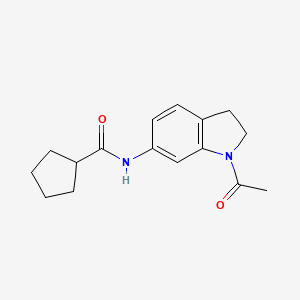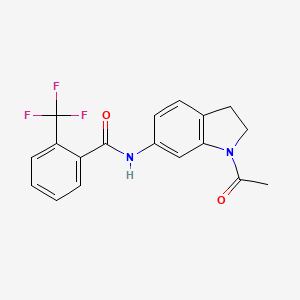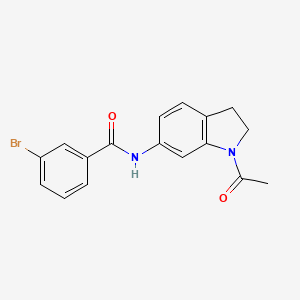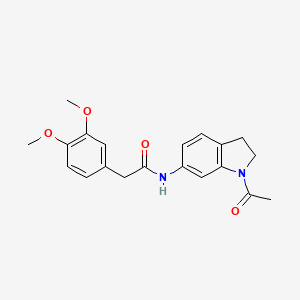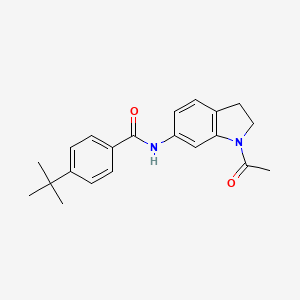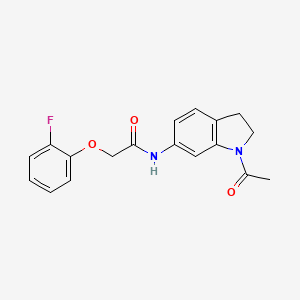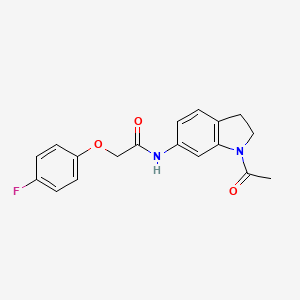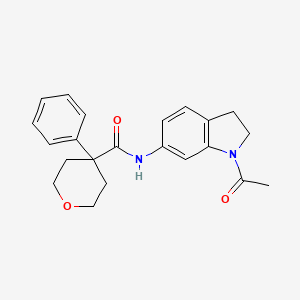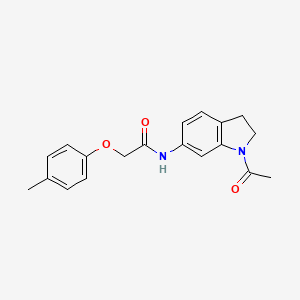
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methylphenoxy)acetamide, also known as N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methylphenoxy)acetamide (NADH-MPA), is a synthetic indole compound that has been studied extensively for its potential medicinal applications. NADH-MPA is a derivative of indole-3-acetic acid (IAA) and is structurally related to other indole compounds such as tryptophan and melatonin. NADH-MPA has a wide range of applications in pharmaceuticals, biotechnology, and other fields of research. In particular, NADH-MPA has been studied for its potential as an anti-inflammatory agent, an antioxidant, and an analgesic.
Scientific Research Applications
NADH-MPA has been studied extensively for its potential medicinal applications. In particular, it has been investigated for its potential anti-inflammatory, antioxidant, and analgesic properties. Additionally, NADH-MPA has been studied for its ability to modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, such as serotonin and dopamine. Furthermore, NADH-MPA has been studied for its potential to reduce oxidative stress and to protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Mechanism of Action
NADH-MPA acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. By inhibiting COX, NADH-MPA is able to reduce the production of prostaglandins and thus reduce inflammation. Additionally, NADH-MPA has been shown to modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, such as serotonin and dopamine. This modulation is thought to be responsible for NADH-MPA’s antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
NADH-MPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, and reduce oxidative stress. Additionally, NADH-MPA has been shown to have antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
NADH-MPA has a number of advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in water and ethanol, making it easy to handle and store. Additionally, NADH-MPA is relatively non-toxic, making it safe to use in laboratory experiments. However, NADH-MPA has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, NADH-MPA is not very soluble in lipids, making it difficult to use in experiments involving cell membranes.
Future Directions
NADH-MPA has a wide range of potential applications in pharmaceuticals, biotechnology, and other fields of research. Future research should focus on further exploring the anti-inflammatory, antioxidant, and analgesic properties of NADH-MPA. Additionally, further research should focus on exploring the potential of NADH-MPA to modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, such as serotonin and dopamine. Furthermore, future research should focus on exploring the potential of NADH-MPA to reduce oxidative stress and to protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Finally, future research should focus on exploring the potential of NADH-MPA as a drug delivery system.
Synthesis Methods
NADH-MPA can be synthesized using a variety of methods. The most common method is a reaction between IAA and methylphenoxyacetamide. The reaction is carried out in an aqueous solution at a temperature of 70-75°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and is completed in approximately two hours. The resulting product is a white crystalline powder that is soluble in water and ethanol.
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-3-7-17(8-4-13)24-12-19(23)20-16-6-5-15-9-10-21(14(2)22)18(15)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVFCOBOIRJMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


